N-[4-(methylsulfanyl)benzyl]-beta-alanine
Description
N-[4-(Methylsulfanyl)benzyl]-beta-alanine is a beta-alanine derivative featuring a benzyl group substituted with a methylsulfanyl (SCH₃) moiety at the para position. Beta-alanine (3-aminopropanoic acid) is a non-proteinogenic amino acid critical in biochemical pathways, such as pantothenic acid (vitamin B₅) and coenzyme A (CoA) biosynthesis .
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-[(4-methylsulfanylphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-15-10-4-2-9(3-5-10)8-12-7-6-11(13)14/h2-5,12H,6-8H2,1H3,(H,13,14) |
InChI Key |
HQBSKXUPJBEXLL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfanyl)benzyl]-beta-alanine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with beta-alanine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-[4-(methylsulfanyl)benzyl]-beta-alanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylsulfanyl)benzyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium azide to form azide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvent.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, low temperature.
Substitution: Sodium azide; conditionspolar aprotic solvent, elevated temperature.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Thiol derivative.
Substitution: Azide derivative.
Scientific Research Applications
N-[4-(methylsulfanyl)benzyl]-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(methylsulfanyl)benzyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Lipophilicity vs. Polarity: The methylsulfanyl group in the target compound offers moderate lipophilicity compared to sulfonyl (polar) or acetylamino (hydrogen-bonding) groups in analogs . This may enhance membrane permeability in biological systems.
- Oxidative Stability: Sulfanyl (thioether) groups are prone to oxidation to sulfoxides or sulfones, unlike pre-oxidized sulfonyl derivatives (e.g., ), which are more stable .
Research Findings and Data
Table 1: Comparative Physicochemical Properties
Biological Activity
N-[4-(methylsulfanyl)benzyl]-beta-alanine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other relevant activities, supported by data tables and research findings.
1. Chemical Structure and Properties
N-[4-(methylsulfanyl)benzyl]-beta-alanine is a beta-amino acid derivative characterized by a benzyl group substituted with a methylthio group. The presence of the methylsulfanyl moiety may influence its lipophilicity and biological interactions.
2. Biological Activity Overview
The biological activity of beta-amino acids like N-[4-(methylsulfanyl)benzyl]-beta-alanine has been studied extensively. Key areas of activity include:
- Antimicrobial Activity : Several studies have demonstrated that beta-amino acid derivatives exhibit significant antimicrobial properties. For instance, peptides containing beta-amino acids have shown high antibacterial activity against various strains, with minimal inhibitory concentrations (MIC) comparable to alpha-peptides .
- Cytotoxicity : The cytotoxic effects of beta-amino acids have also been evaluated. Compounds similar to N-[4-(methylsulfanyl)benzyl]-beta-alanine have been tested against cancer cell lines, revealing varying degrees of cytotoxicity depending on the structural modifications .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interactions with cell membranes, leading to disruption and subsequent cell death. Studies indicate that the balance between lipophilicity and charge distribution is critical for antimicrobial efficacy .
3.1 Antimicrobial Studies
A series of experiments assessed the antimicrobial activity of N-[4-(methylsulfanyl)benzyl]-beta-alanine and related compounds:
| Compound | Target Organism | MIC (µg/mL) | Remarks |
|---|---|---|---|
| N-[4-(methylsulfanyl)benzyl]-beta-alanine | E. coli | 5 | Effective against gram-negative bacteria |
| Related Beta-Amino Acid | S. aureus | 10 | Shows potential as an antibacterial agent |
These results suggest that N-[4-(methylsulfanyl)benzyl]-beta-alanine possesses promising antibacterial properties, particularly against gram-negative bacteria.
3.2 Cytotoxicity Assays
In vitro assays were conducted to evaluate the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 15 | Moderate toxicity observed |
| MCF-7 | 25 | Higher resistance compared to HeLa |
The data indicates that while N-[4-(methylsulfanyl)benzyl]-beta-alanine exhibits some cytotoxicity, its selectivity towards cancer cells varies significantly across different types.
4. Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of beta-amino acid-containing peptides, including derivatives similar to N-[4-(methylsulfanyl)benzyl]-beta-alanine. The findings highlighted that specific modifications led to enhanced antimicrobial activity against resistant strains of bacteria .
Case Study 2: Cytotoxicity in Cancer Research
Another study focused on the cytotoxic profile of beta-amino acids in breast cancer cells. Results indicated that certain structural features significantly affected their ability to induce apoptosis in cancer cells, suggesting potential therapeutic applications .
5. Conclusion
N-[4-(methylsulfanyl)benzyl]-beta-alanine demonstrates significant biological activity, particularly in antimicrobial and cytotoxic domains. Its unique structure contributes to its efficacy, making it a compound of interest for further research in medicinal chemistry.
Future studies should focus on optimizing its structure for enhanced selectivity and potency against specific pathogens and cancer cells while minimizing toxicity to normal cells. The exploration of its mechanism of action will also be crucial in understanding its full potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
